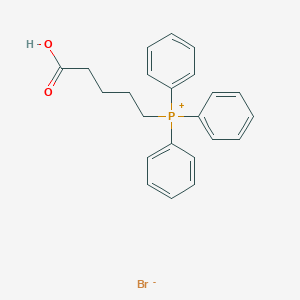

(4-Carboxibutil)trifenilfosfonio bromuro

Descripción general

Descripción

(4-Carboxybutyl)triphenylphosphonium bromide is an organophosphorus compound with the molecular formula C₂₃H₂₄BrO₂P. It is a phosphonium salt that is widely used in organic synthesis and various scientific research applications. The compound is known for its role in the preparation of prostaglandins and other biologically active molecules.

Aplicaciones Científicas De Investigación

(4-Carboxybutyl)triphenylphosphonium bromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in Wittig reactions to form alkenes.

Biology: The compound is used to deliver pro-apoptotic peptides into the mitochondria of tumor cells.

Medicine: It serves as an intermediate in the synthesis of prostaglandins, which are used as active ingredients in both human and veterinary drugs.

Industry: The compound is used in the preparation of various biologically active molecules and as a catalyst in organic synthesis.

Mecanismo De Acción

Target of Action

The primary target of (4-Carboxybutyl)triphenylphosphonium bromide is the mitochondria of tumor cells . The compound is used as a platform for the delivery of pro-apoptotic peptides into these cells .

Mode of Action

(4-Carboxybutyl)triphenylphosphonium bromide interacts with its target by penetrating the mitochondrial membrane of tumor cells . Once inside, it delivers pro-apoptotic peptides that induce programmed cell death, or apoptosis .

Biochemical Pathways

The compound affects the apoptotic pathways within the cell . By delivering pro-apoptotic peptides to the mitochondria, it triggers a series of biochemical reactions that lead to cell death . The downstream effects include the activation of caspases, proteins involved in the execution-phase of cell apoptosis .

Pharmacokinetics

Its solubility in methanol suggests that it may be well-absorbed and distributed within the body. Its impact on bioavailability would depend on factors such as dosage, route of administration, and individual patient characteristics.

Result of Action

The result of the compound’s action is the induction of apoptosis in tumor cells . By triggering programmed cell death, it can potentially inhibit the growth and proliferation of cancerous cells .

Action Environment

It’s also important to note that the compound should be stored under inert gas and should avoid moisture .

Análisis Bioquímico

Biochemical Properties

(4-Carboxybutyl)triphenylphosphonium bromide is involved in a variety of biochemical reactions. It is used as a reactant for the preparation of ring skeletons via ring closing metathesis and double bond migration ring closing metathesis reactions . It also plays a role in the synthesis of methyl alkenyl quinolones as antimycobacterial agents .

Cellular Effects

The compound exerts significant effects on various types of cells and cellular processes. It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of (4-Carboxybutyl)triphenylphosphonium bromide is complex and multifaceted. It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

(4-Carboxybutyl)triphenylphosphonium bromide is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and it may also have effects on metabolic flux or metabolite levels

Transport and Distribution

It could potentially interact with various transporters or binding proteins, and it may also have effects on its localization or accumulation .

Subcellular Localization

It could potentially include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

(4-Carboxybutyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with 4-bromobutyric acid. The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of (4-Carboxybutyl)triphenylphosphonium bromide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The compound is then purified using industrial-scale crystallization and filtration techniques.

Análisis De Reacciones Químicas

Types of Reactions

(4-Carboxybutyl)triphenylphosphonium bromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

Reduction: It can be reduced to form phosphine derivatives.

Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are commonly employed.

Major Products

Oxidation: Phosphine oxides.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphonium salts.

Comparación Con Compuestos Similares

Similar Compounds

- (3-Carboxypropyl)triphenylphosphonium bromide

- (4-Bromobutyl)triphenylphosphonium bromide

- (3-Bromopropyl)triphenylphosphonium bromide

Uniqueness

(4-Carboxybutyl)triphenylphosphonium bromide is unique due to its carboxybutyl group, which enhances its solubility in polar solvents and its ability to form stable complexes with various biological molecules. This makes it particularly useful in applications involving the delivery of therapeutic agents to specific cellular targets.

Propiedades

IUPAC Name |

4-carboxybutyl(triphenyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23O2P.BrH/c24-23(25)18-10-11-19-26(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLOSJPZSZWUDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24BrO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057669 | |

| Record name | (4-Carboxybutyl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17814-85-6 | |

| Record name | (4-Carboxybutyl)triphenylphosphonium bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17814-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Carboxybutyl)triphenylphosphonium bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017814856 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17814-85-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147756 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Carboxybutyl)triphenylphosphonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-carboxybutyl)triphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (4-Carboxybutyl)triphenylphosphonium bromide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U574RP8CHR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-1H-benzo[d]imidazol-4-ol](/img/structure/B142161.png)

![Tris[2-(perfluorooctyl)ethyl] Phosphate](/img/structure/B142163.png)

![N-Methyl-1H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B142170.png)

![1-(4-[Phenylazo]phenylazo)-2-methylaminonaphthalene](/img/structure/B142180.png)